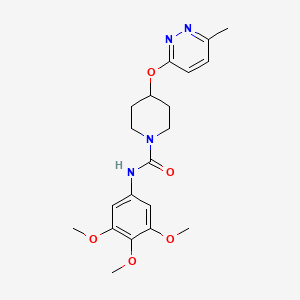
4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H26N4O5 and its molecular weight is 402.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activities associated with this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure
The compound can be described by its IUPAC name and molecular structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O₄
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may inhibit pathways critical for cancer cell proliferation, particularly through modulation of the Raf/MEK/ERK signaling cascade. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Antiproliferative Effects
A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 5.60 ± 0.15 | |
| HCT-116 (Colon) | 2.12 ± 0.18 | |
| PC-3 (Prostate) | 3.60 ± 1.08 |
These findings indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, suggesting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlighted the importance of specific functional groups in enhancing biological activity. The presence of the trimethoxyphenyl group appears to play a crucial role in increasing potency against cancer cells, while modifications on the piperidine ring can affect selectivity and efficacy.
Case Studies
Several case studies have been documented regarding the use of this compound in experimental settings:
- In Vivo Efficacy : In a murine model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups treated with vehicle alone.
- Combination Therapy : When used in conjunction with sorafenib, a known anticancer agent, there was a synergistic effect observed, leading to enhanced antiproliferative activity against resistant cancer cell lines.
Eigenschaften
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-13-5-6-18(23-22-13)29-15-7-9-24(10-8-15)20(25)21-14-11-16(26-2)19(28-4)17(12-14)27-3/h5-6,11-12,15H,7-10H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREDLVSCQZOGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













